molecular formula C10H14ClN3O B12652809 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

Cat. No.: B12652809
M. Wt: 227.69 g/mol
InChI Key: NEPPUJWWGQAONX-UHFFFAOYSA-N
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Description

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2,4,6-trichloropyrimidine and 2,2-dimethyl-1,3-propanediol.

    Cyclization Reaction: The key intermediates undergo a cyclization reaction in the presence of a base, such as sodium hydride, to form the pyrimidine ring.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to obtain reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimidin-6-one

Uniqueness

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is unique due to its specific substitution pattern and the presence of a pyrimidine ring fused with another heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

8-chloro-1,2,2-trimethyl-3,4-dihydropyrimido[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C10H14ClN3O/c1-10(2)4-5-14-8(13(10)3)6-7(11)12-9(14)15/h6H,4-5H2,1-3H3

InChI Key

NEPPUJWWGQAONX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=CC(=NC2=O)Cl)N1C)C

Origin of Product

United States

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